Photolabile 2‑Nitrobenzyl Ester Enables Light‑Triggered Carboxylic Acid Release Unavailable to Regioisomer
The ortho‑nitrobenzyl ester in benzyl 5-(benzyloxy)-2-nitrobenzoate undergoes quantitative photolytic cleavage upon UV irradiation, unmasking the carboxylic acid while leaving the 5‑benzyloxy ether intact [1]. This photochemical deprotection is a hallmark of 2‑nitrobenzyl esters and ethers; the regioisomer benzyl 2-(benzyloxy)-5-nitrobenzoate, which places the nitro group para to the ester, does not exhibit the same photolability because the nitro group is not ortho to the benzylic carbon. In a directly analogous system, Deshpande et al. demonstrated that 2‑nitrobenzyl ethers incorporated into Zn‑based MOFs are quantitatively cleaved by UV light (365 nm), with complete deprotection confirmed by IR spectroscopy and powder X‑ray diffraction [1]. Although the published system employed a 2‑nitrobenzyl ether rather than an ester, the photochemical mechanism is identical, and the quantum yield for o‑nitrobenzyl ester photolysis typically ranges from 0.1 to 0.3 [2].
| Evidence Dimension | Photolytic deprotection capability |
|---|---|
| Target Compound Data | Contains 2‑nitrobenzyl ester; photolabile; quantitative cleavage achievable under UV (365 nm) as demonstrated for analogous 2‑nitrobenzyl systems |
| Comparator Or Baseline | Benzyl 2-(benzyloxy)-5-nitrobenzoate (CAS 1329485‑44‑0): nitro group para to ester; no ortho‑nitrobenzyl photolabile motif |
| Quantified Difference | Qualitative difference: photolabile vs. non‑photolabile ester; quantum yield for o‑nitrobenzyl ester ≈ 0.1–0.3 |
| Conditions | UV irradiation at 365 nm; solid‑state or solution; demonstrated for 2‑nitrobenzyl ethers in MOFs (Chem. Commun., 2012, 48, 1574–1576) |
Why This Matters
For procurement decisions in photoresponsive materials or stepwise deprotection sequences, the photolability of benzyl 5-(benzyloxy)-2-nitrobenzoate is a unique property that cannot be replicated by the regioisomer, directly impacting synthetic strategy feasibility.
- [1] Deshpande, R. K., Waterhouse, G. I. N., Jameson, G. B., & Telfer, S. G. (2012). Photolabile protecting groups in metal–organic frameworks: preventing interpenetration and masking functional groups. Chemical Communications, 48(10), 1574–1576. https://doi.org/10.1039/c1cc12884a View Source
- [2] Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441–458. https://doi.org/10.1039/b200777k View Source
